8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a dimethylxanthine core, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a fluorophenyl group.
Synthesis of the Dimethylxanthine Core: The xanthine core is synthesized by methylation of the corresponding xanthine derivative using methyl iodide in the presence of a base.
Final Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biochemistry: It is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
Signal Transduction Pathways: The compound influences various signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one
- Pyridazinones containing the (4-methoxyphenyl)piperazine
Uniqueness
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a piperazine ring, a dimethylxanthine core, and a methylphenyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C26H29FN6O2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-18-4-6-19(7-5-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-10-8-20(27)9-11-21/h4-11H,12-17H2,1-3H3 |
InChI Key |
NVVRBBNEIMBSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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